Cephaeline dihydrochloride Cephaeline dihydrochloride (-)-Cephaeline dihydrochloride is an enantiomer of Cephaeline dihydrochloride. Cephaeline dihydrochloride is a selective CYP2D6 inhibtor with IC50 of 121 μM.
Brand Name: Vulcanchem
CAS No.: 5853-29-2
VCID: VC0007148
InChI: InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1
SMILES: CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Molecular Formula: C28H40Cl2N2O4
Molecular Weight: 539.5 g/mol

Cephaeline dihydrochloride

CAS No.: 5853-29-2

Cat. No.: VC0007148

Molecular Formula: C28H40Cl2N2O4

Molecular Weight: 539.5 g/mol

* For research use only. Not for human or veterinary use.

Cephaeline dihydrochloride - 5853-29-2

CAS No. 5853-29-2
Molecular Formula C28H40Cl2N2O4
Molecular Weight 539.5 g/mol
IUPAC Name (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride
Standard InChI InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1
Standard InChI Key YAOHSWWVTZSRQM-JBKGYMEJSA-N
Isomeric SMILES CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
SMILES CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Canonical SMILES CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl

Chemical and Physical Properties

Structural Characteristics

The compound’s backbone features a tetracyclic system with three methoxy groups (-OCH<sub>3</sub>) at positions 7', 10, and 11, and an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) at position 3 (Figure 1) . Protonation of the tertiary amine groups by hydrochloric acid enhances its stability and solubility in aqueous solutions .

Table 1: Key Chemical Properties of Cephaeline Dihydrochloride

PropertyValue/DescriptionSource
Molecular FormulaC<sub>28</sub>H<sub>39</sub>ClN<sub>2</sub>O<sub>4</sub>
Molecular Weight503.08 g/mol
SolubilityMethanol, ethanol, DMSO
Storage Conditions4°C, protected from light
Melting PointNot reported-

Pharmacological Activity

Cytochrome P450 Inhibition

Cephaeline dihydrochloride selectively inhibits CYP2D6, a hepatic enzyme responsible for metabolizing 25% of clinically used drugs. Kinetic studies demonstrate competitive inhibition with an IC<sub>50</sub> of 121 µM and a dissociation constant (K<sub>i</sub>) of 54 µM . In contrast, it exhibits minimal activity against CYP3A4 (K<sub>i</sub> = 355 µM) and CYP2C9 (IC<sub>50</sub> > 1,000 µM) .

Table 2: Inhibitory Activity Against Cytochrome P450 Enzymes

EnzymeIC<sub>50</sub> (µM)K<sub>i</sub> (µM)Mechanism
CYP2D612154Competitive
CYP3A4>1,000355Non-competitive
CYP2C9>1,000Not reported-

Ribosomal Binding and Protein Synthesis Inhibition

Cryo-EM studies reveal that cephaeline dihydrochloride binds to the E-site (exit site) of the 40S ribosomal subunit in Candida albicans, overlapping with the tRNA binding region . This interaction disrupts translational elongation, achieving 50% inhibition of luciferase synthesis at 1 µM in cell-free assays . Notably, it also occupies a secondary site in the 60S subunit near helices H47 and H61, a feature absent in its analog emetine .

Mechanisms of Action

CYP2D6 Inhibition Dynamics

The compound’s planar structure facilitates π-π stacking with Phe120 and hydrophobic interactions with Leu213 in the CYP2D6 active site . Molecular docking simulations suggest that the methoxy groups at positions 7' and 10 sterically hinder substrate access, while the protonated amine forms a salt bridge with Asp301 .

Ribosomal Interactions

At the ribosomal E-site, cephaeline dihydrochloride hydrogen-bonds to uS11 (a small subunit protein) and stacks against rRNA bases G1821 and A1822 . This stabilizes a conformationally rigid ribosome state, preventing tRNA translocation (Figure 2) . The additional LSU (large subunit) binding induces allosteric changes in the peptidyl transferase center, further impairing peptide bond formation .

Applications in Research

Cytochrome P450 Profiling

Researchers utilize cephaeline dihydrochloride to:

  • Identify CYP2D6-mediated drug-drug interactions

  • Validate metabolic stability assays for new chemical entities

  • Probe active site flexibility via mutagenesis studies

Antiparasitic Studies

Although primarily used in vitro, the compound exhibits trophozoiticidal activity against Entamoeba histolytica by dual targeting of host CYP enzymes and parasitic ribosomes .

Table 3: Analytical Methods for Quantifying Cephaeline

MethodLimit of DetectionPrecision (±SD)Reference
HPLC0.005 mg/mL0.09
TLC0.01 mg/mL0.25

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